N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazole ring fused with a thiophene ring, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring by reacting 3-fluoroaniline with salicylic acid under acidic conditions.
Thiophene Ring Formation: The benzoxazole intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired thiophene ring.
Amidation: The final step involves the amidation reaction where the carboxylic acid group of the thiophene ring is converted to the carboxamide group using reagents like thionyl chloride (SOCl2) followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) or nucleophiles (NH3, OH-) in appropriate solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to the regulation of gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-thiophene-2-carboxamide
- 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide
- 3-(Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide
Uniqueness
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide stands out due to its unique combination of a benzoxazole ring with a thiophene ring and a fluorophenyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2S/c19-12-4-1-3-11(9-12)18-21-14-10-13(6-7-15(14)23-18)20-17(22)16-5-2-8-24-16/h1-10H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPHEMPLWHCENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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